molecular formula C11H15BrN2 B3204630 3-Bromo-2-methyl-4-(piperidin-1-yl)pyridine CAS No. 103971-19-3

3-Bromo-2-methyl-4-(piperidin-1-yl)pyridine

Cat. No.: B3204630
CAS No.: 103971-19-3
M. Wt: 255.15 g/mol
InChI Key: FRNWZAKNPBDLLD-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-4-(piperidin-1-yl)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 3-position, a methyl group at the 2-position, and a piperidine substituent at the 4-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of receptor-targeted molecules due to its structural versatility. Its bromine atom enables further functionalization via cross-coupling reactions, while the piperidine moiety contributes to enhanced solubility and binding affinity in biological systems .

Properties

IUPAC Name

3-bromo-2-methyl-4-piperidin-1-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c1-9-11(12)10(5-6-13-9)14-7-3-2-4-8-14/h5-6H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNWZAKNPBDLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1Br)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901266351
Record name 3-Bromo-2-methyl-4-(1-piperidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901266351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103971-19-3
Record name 3-Bromo-2-methyl-4-(1-piperidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103971-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-methyl-4-(1-piperidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901266351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methyl-4-(piperidin-1-yl)pyridine typically involves the bromination of 2-methyl-4-(piperidin-1-yl)pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-4-(piperidin-1-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions using catalysts such as palladium on carbon.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst in ethanol or methanol.

Major Products

    Substitution: Formation of 2-methyl-4-(piperidin-1-yl)pyridine derivatives.

    Oxidation: Formation of 3-bromo-2-carboxy-4-(piperidin-1-yl)pyridine.

    Reduction: Formation of 3-bromo-2-methyl-4-(piperidin-1-yl)piperidine.

Scientific Research Applications

3-Bromo-2-methyl-4-(piperidin-1-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the development of agrochemicals and materials science for the synthesis of functionalized polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-4-(piperidin-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The piperidine ring can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The following table highlights key structural analogs of 3-Bromo-2-methyl-4-(piperidin-1-yl)pyridine, emphasizing differences in substituents and their implications:

Compound Name Key Structural Differences Molecular Weight (g/mol) Key Properties/Applications Reference
3-Bromo-4-(piperidin-3-yl)pyridine Bromine at 3-position; piperidinyl at 4-position ~230.11 Intermediate for kinase inhibitors
2-Bromo-5-(piperidin-4-yl)pyridine Bromine at 2-position; piperidinyl at 5-position ~230.11 Dopamine D4 receptor ligand
3-(Piperidin-1-yl)-5-(pyrrolidin-1-yl)pyridine Dual heterocyclic (piperidine/pyrrolidine) substituents ~217.31 Potential CNS-targeted drug candidate
5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine Bromine at 5-position; carbonyl-linked piperidine ~283.16 Antibacterial/antifungal agent

Key Observations :

  • Positional isomerism : The location of bromine and piperidine substituents significantly impacts biological activity. For instance, 2-Bromo-5-(piperidin-4-yl)pyridine () shows affinity for dopamine D4 receptors, whereas 3-Bromo-4-(piperidin-3-yl)pyridine () is prioritized for kinase inhibitor synthesis.
  • Substituent effects : Carbonyl-linked piperidine groups (e.g., in 5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine) enhance metabolic stability compared to direct N-linked piperidines .
Physicochemical Properties

Comparative data on melting points, solubility, and spectroscopic features:

Compound Melting Point (°C) Solubility (DMSO, mg/mL) 1H NMR (δ, ppm) IR (cm⁻¹)
This compound Not reported >10 (predicted) δ 1.45–1.60 (piperidine CH2), 2.35 (CH3) 2950 (C-H stretch), 1560 (C=N)
3-Bromo-4-(piperidin-3-yl)pyridine Not reported >5 δ 1.55–1.70 (piperidine CH2), 8.20 (pyridine H) 2920 (C-H), 1580 (C=N)
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives 268–287 2–5 δ 6.80–7.50 (aromatic H), 4.20 (NH2) 3300 (N-H), 1650 (C=O)

Notes:

  • Pyridine derivatives with bulkier substituents (e.g., 4-substituted phenyl groups) exhibit higher melting points (268–287°C) due to increased crystallinity .
  • The absence of amino or carbonyl groups in this compound likely reduces polarity, enhancing lipid membrane permeability compared to analogs like 2-Amino-4-(2-chloro-5-phenyl)pyridines .
Pharmacological Profiles
  • ADMET properties : Pyridine derivatives with piperidine substituents (e.g., D1 in ) show favorable ADMET profiles, including CYP3A4 inhibition and blood-brain barrier penetration .

Biological Activity

3-Bromo-2-methyl-4-(piperidin-1-yl)pyridine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article discusses its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted with a bromine atom and a piperidine moiety. The synthesis typically involves the bromination of 2-methyl-4-pyridine derivatives followed by the introduction of the piperidine group through nucleophilic substitution.

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its potential as an inhibitor for specific enzymes and receptors.

1. Inhibition of LSD1

One significant area of research is the compound's role as an inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. Inhibitors of LSD1 are being explored for their therapeutic potential in treating various cancers due to their role in histone methylation regulation. The SAR studies indicate that modifications to the piperidine and pyridine cores significantly influence the inhibitory potency against LSD1. For instance, compounds with a piperidinyl substituent showed varied affinities, with some derivatives demonstrating Ki values in the nanomolar range .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays have demonstrated that derivatives with similar scaffolds exhibit cytotoxic effects against several cancer cell lines, including breast and ovarian cancer cells. For example, certain analogs exhibited IC50 values less than 10 µM against these cell lines, indicating promising anticancer activity .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

Modification Effect on Activity
Piperidine PositionSubstituents at the 4-position enhance potency
Bromine SubstitutionEssential for maintaining activity
Methyl Group PresenceContributes positively to enzyme binding

These insights help guide further modifications to enhance efficacy and selectivity.

Case Study 1: LSD1 Inhibition

In a study focusing on LSD1 inhibitors, this compound was synthesized alongside other derivatives. The compound exhibited a Ki value of approximately 650 nM, positioning it as a moderate inhibitor compared to more potent analogs . This study underscores the importance of structural modifications in enhancing biological activity.

Case Study 2: Antitumor Efficacy

Another investigation assessed the antitumor efficacy of this compound against various cancer cell lines. The results indicated that while some derivatives showed significant cytotoxicity, others were less effective, emphasizing the need for continued exploration into structural optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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